REACTION_CXSMILES
|
C(OC(=O)C(=N[NH:8][C:9]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=1[F:16])C)C.[C:18]1(C)C=CC(S(O)(=O)=O)=C[CH:19]=1.O.[C:30](=[O:33])(O)[O-:31].[Na+].[C:35]1(C)C=CC=C[CH:36]=1>>[CH2:35]([O:31][C:30]([C:18]1[NH:8][C:9]2[C:14]([CH:19]=1)=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=2[F:16])=[O:33])[CH3:36] |f:3.4|
|
Name
|
2-[(5-Chloro-2-fluoro-phenyl)-hydrazono]-propionic acid ethyl ester
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)=NNC1=C(C=CC(=C1)Cl)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted thrice with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1NC2=C(C=CC(=C2C1)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |